molecular formula C8H10N2O3S B1417671 [(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid CAS No. 643749-97-7

[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid

Cat. No. B1417671
CAS RN: 643749-97-7
M. Wt: 214.24 g/mol
InChI Key: FZZDPYMTZJBNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid” is a chemical compound with the CAS Number: 643749-97-7 . It has a molecular weight of 214.24 . The IUPAC name for this compound is [(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetic acid . The compound is in solid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10N2O3S/c1-2-5-3-6 (11)10-8 (9-5)14-4-7 (12)13/h3H,2,4H2,1H3, (H,12,13) (H,9,10,11) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid . The molecular weight of the compound is 214.24 .

Scientific Research Applications

  • Herbicide Antidote Activity

    • The compound ethyl {[7-amino-6-cyano-5-(4-methoxyphenyl)-4-oxo-3,5-dihydro-4Н-pyrano[2,3-d]pyrimidin-2-yl)thio}acetic acid, structurally related to [(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid, demonstrated moderate activity as a 2,4-D herbicide antidote (Dotsenko et al., 2016).
  • Quantum Chemical Properties

    • Quantum-chemical calculations and thermodynamics parameters of compounds structurally similar to this compound, like {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid, have been investigated for their electronic properties (Bouklah et al., 2012).
  • Chemical Reaction Studies

    • The reaction of Thiouracil with Chloroacetic acid leading to the formation of products like 2-(6-oxo-1,6-dihydropyrimidin-2-ylthio) acetic acid and its derivatives has been theoretically investigated using Density Functional Theory (DFT), providing insights into reaction mechanisms and activation energies (Ghaempanah et al., 2019).
  • Synthesis of Heterocyclic Compounds

    • The synthesis of various heterocyclic compounds, including those containing the [(4-oxo-2-thioxothiazolidin-3-yl)acetic acid] structure, has been extensively studied, showing potential for pharmacological applications (Kučerová-Chlupáčová et al., 2020).
  • Antimicrobial and Antifungal Activities

    • Compounds like ethyl ether (acridinil-9-thio) of acetic acid, structurally related to this compound, have shown significant antimicrobial and antifungal activities against a range of bacteria and yeast fungus (Novosad, 1996).
  • Anti-inflammatory Properties

    • Research on derivatives of pyrimidinyl acetic acids, which include compounds like [(6-methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinyl)acetic acid], has demonstrated notable anti-inflammatory activity, potentially more effective than traditional drugs like ibuprofen (Jakubkienė et al., 2002).

Biochemical Analysis

Biochemical Properties

[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the pyrimidine metabolism pathway, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it impacts metabolic pathways by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain pyrimidine biosynthesis enzymes, thereby reducing the production of pyrimidine nucleotides . This inhibition can result in downstream effects on DNA and RNA synthesis, ultimately affecting cell growth and division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cell function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in pyrimidine metabolism. This compound can influence metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of cells . Its involvement in these pathways highlights its potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . Understanding the transport mechanisms is essential for elucidating its biological effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it ensures that the compound interacts with its target biomolecules in the appropriate cellular context.

properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-2-5-3-6(11)10-8(9-5)14-4-7(12)13/h3H,2,4H2,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZDPYMTZJBNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid
Reactant of Route 2
Reactant of Route 2
[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid
Reactant of Route 3
Reactant of Route 3
[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid
Reactant of Route 4
Reactant of Route 4
[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid
Reactant of Route 5
Reactant of Route 5
[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid
Reactant of Route 6
[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.